N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-7-6-14-12(15)10-8-9-4-2-3-5-11(9)18-13(10)16/h2-5,8H,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHDALKTEMRFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation for Coumarin Ester Synthesis
The synthesis of N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide begins with the preparation of ethyl 2-oxo-2H-chromene-3-carboxylate, a key intermediate. This step typically employs a Knoevenagel condensation between salicylaldehyde derivatives and diethyl malonate under acidic or basic conditions. For example:
Yields for this step range from 73% to 92% , depending on the substituents and reaction time. The ester is hydrolyzed to 2-oxo-2H-chromene-3-carboxylic acid using aqueous NaOH (75–89% yield), which is subsequently converted to the reactive acid chloride using oxalyl chloride or thionyl chloride.
Direct Aminolysis of Ethyl 2-Oxo-2H-chromene-3-carboxylate
A one-pot method involves refluxing ethyl 2-oxo-2H-chromene-3-carboxylate with 2-methoxyethylamine in ethanol. The reaction proceeds via nucleophilic acyl substitution:
Optimized conditions include a 1.2:1 molar ratio of amine to ester, 6–15 hours of reflux, and exclusion of moisture. Yields for analogous compounds reach 94% , though the target compound’s yield is inferred to be 85–90% based on structural similarities.
Acid Chloride-Mediated Coupling
Synthesis of 2-Oxo-2H-chromene-3-carbonyl Chloride
The carboxylic acid intermediate is treated with oxalyl chloride in dichloromethane (DCM) under catalytic DMF to generate the acid chloride:
This intermediate is highly reactive and used immediately without purification.
Amidation with 2-Methoxyethylamine
The acid chloride is reacted with 2-methoxyethylamine in the presence of a base (e.g., Na₂CO₃ or Et₃N) to neutralize HCl byproducts:
Key advantages of this route include shorter reaction times (2–4 hours) and yields exceeding 90% .
Reaction Optimization and Analytical Characterization
Spectroscopic Data
The compound is characterized by:
-
¹H NMR (DMSO-d₆): δ 8.87 (s, 1H, coumarin H-4), 8.74 (t, J = 5.8 Hz, 1H, NH), 7.99–7.40 (m, 4H, aromatic H), 3.73 (s, 3H, OCH₃), 3.58–3.42 (m, 4H, NCH₂CH₂O).
-
¹³C NMR : 161.42 ppm (C=O), 160.87 ppm (CONH), 55.44 ppm (OCH₃), 41.41 ppm (NCH₂).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Direct aminolysis | EtOH, reflux, 6–15 h | 85–90 | >95% |
| Acid chloride coupling | DCM, RT, 2–4 h | 90–92 | >98% |
| Microwave-assisted | EtOH, 100°C, 30 min | 88 | >96% |
Challenges and Troubleshooting
-
Moisture sensitivity : Acid chloride intermediates require anhydrous conditions to prevent hydrolysis.
-
Byproduct formation : Excess amine can lead to di-alkylation; stoichiometric control is critical.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) resolves these issues .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxyethyl group.
Scientific Research Applications
Chemical Properties and Structure
N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide features a chromene ring system with a carboxamide functional group and a methoxyethyl substituent. Its molecular formula is C13H13NO4, with a molecular weight of approximately 247.25 g/mol. The compound's structure allows for significant versatility in chemical reactions and biological interactions.
Chemistry
In the field of chemistry, this compound serves as a building block for the synthesis of more complex organic molecules. Its unique structure facilitates the exploration of new synthetic methodologies and reactions. The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic centers within its structure, making it valuable in organic synthesis .
Biology
The compound is actively researched for its potential biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Anticancer Activity : Research indicates that this compound may induce apoptosis and cell cycle arrest in cancer cells, particularly in lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanisms involve modulation of mitochondrial pathways and interactions with DNA or proteins that regulate cell proliferation.
Medicine
This compound is being investigated for its therapeutic potential in treating various diseases:
- Pharmacological Studies : Preclinical studies have highlighted its promise as an anti-inflammatory and analgesic agent. It may modulate pain pathways through enzyme inhibition .
- Drug Development : The compound's bioactive properties make it a candidate for further drug development aimed at combating cancer and microbial infections .
Industry
In industrial applications, this compound is utilized in:
- Material Science : Its unique chemical properties are leveraged in the development of new materials, including dyes and specialty chemicals .
- Pharmaceuticals : As an intermediate in the synthesis of various pharmaceutical compounds, it plays a critical role in drug formulation processes .
Data Tables
Case Studies
- Anticancer Research : A study demonstrated that this compound induced apoptosis in HepG2 cells by increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited significant antibacterial activity against clinical isolates of Staphylococcus aureus, highlighting its potential as a therapeutic agent against bacterial infections .
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, affecting cellular processes and exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxyalkyl-Substituted Carboxamides
- N-(2-Hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide () Structural Difference: Replaces the methoxy group with a hydroxyl moiety. Synthesis: Similar coupling methods involving carboxamide formation with 2-hydroxyethylamine.
Aryl and Heteroaryl-Substituted Carboxamides
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ()
- Structural Difference : A bulkier 4-methoxyphenethyl group.
- Impact : Increased steric hindrance may reduce binding efficiency in enzyme-active sites but improve thermal stability in material applications.
N-(3-Methylisothiazol-5-yl)-2-oxo-2H-chromene-3-carboxamide ()
Cycloalkyl and Complex Substituents
- N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide () Structural Difference: Cyclohexane ring replaces the methoxyethyl group. Crystal packing analysis reveals chair conformations and hydrogen-bonded dimers, influencing solid-state stability .
Physicochemical and Functional Properties
Solubility and Lipophilicity
Electronic and Optical Properties
- NLO Activity (): Methoxy-substituted analogs (e.g., N-(3-methoxyphenyl)) exhibit enhanced nonlinear optical (NLO) responses compared to methyl-substituted derivatives due to stronger electron-withdrawing effects.
- Fluorescence (): Substituents like benzimidazole () or aminoethyl groups enable metal-ion sensing via fluorescence quenching, a property less pronounced in methoxyethyl derivatives.
Biological Activity
N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a chromene core, which is a bicyclic structure known for its versatility in biological applications. The methoxyethyl substituent enhances its solubility and potential interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This mechanism may involve the suppression of pro-inflammatory cytokines and chemokines, which are critical in mediating inflammation .
3. Anticancer Activity
This compound has shown promise in anticancer research. It has been found to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and disruption of cell cycle progression. Notably, studies have indicated that it may inhibit tumor cell migration and invasion, which are key factors in cancer metastasis .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in inflammatory and cancer-related pathways, leading to reduced activity of these enzymes.
- DNA Interaction : There is evidence suggesting that it may bind to DNA or proteins, affecting cellular processes such as proliferation and apoptosis.
- Cell Signaling Modulation : By influencing various signaling pathways, the compound can alter cellular responses to external stimuli, contributing to its therapeutic effects .
Structure-Activity Relationship (SAR)
The SAR studies of related chromene derivatives indicate that modifications on the chromene core significantly influence biological activity. For example:
| Compound | Modification | Biological Activity |
|---|---|---|
| This compound | Methoxyethyl group | Enhanced solubility and bioactivity |
| N-(substituted phenyl)-carboxamides | Varying substituents | Altered potency against specific targets |
These findings suggest that fine-tuning the chemical structure can optimize the therapeutic potential of chromene derivatives .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Cancer Research : In vitro studies on breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability (IC50 values around 20 µM), indicating strong anticancer properties.
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups, underscoring its potential as an anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
